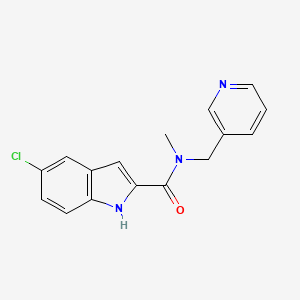
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide, also known as Brucine, is a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree. It has been used in traditional medicine for centuries due to its analgesic and anti-inflammatory properties. In recent years, Brucine has gained attention from the scientific community for its potential application in various research fields.
Mécanisme D'action
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide exerts its pharmacological effects through various mechanisms, including the inhibition of voltage-gated sodium channels, the activation of GABA receptors, and the modulation of NMDA receptors. It also has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation and pain, and the improvement of cognitive function. It has also been shown to have neuroprotective effects and to enhance the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide has several advantages for laboratory experiments, including its low toxicity, high solubility in water and organic solvents, and its ability to penetrate the blood-brain barrier. However, its limitations include its instability in acidic environments and its potential to interfere with the activity of other compounds.
Orientations Futures
There are several potential future directions for research on 1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide, including its use as a chemotherapeutic agent for cancer treatment, its potential as a neuroprotective agent for the treatment of neurological disorders, and its use in the development of new analgesics and anti-inflammatory drugs. Additionally, further studies are needed to investigate its potential side effects and toxicity.
In conclusion, 1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide is a promising compound with a wide range of potential applications in various research fields. Its pharmacological effects, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to explore its full potential and to address its potential side effects and toxicity.
Méthodes De Synthèse
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide can be synthesized through various methods, including the reduction of strychnine, the oxidation of brucine N-oxide, and the bromination of N-ethylcyclopropanecarboxamide. The most common method involves the bromination of N-ethylcyclopropanecarboxamide using N-bromosuccinimide (NBS) in the presence of a catalyst.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide has been extensively studied for its pharmacological activities, including its anti-tumor, anti-inflammatory, and analgesic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-N-ethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-2-14-11(15)12(6-7-12)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHORCAMRSQHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

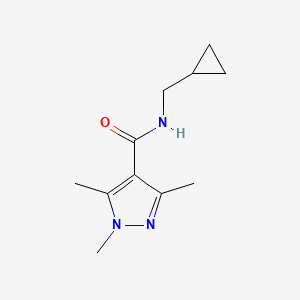
![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)
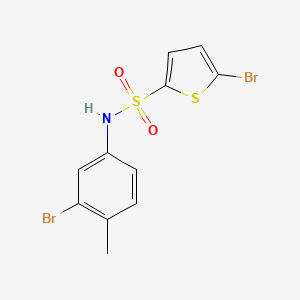
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)

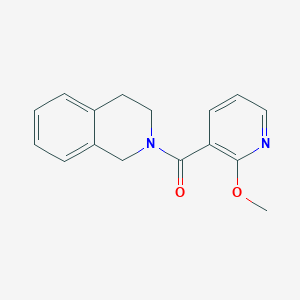
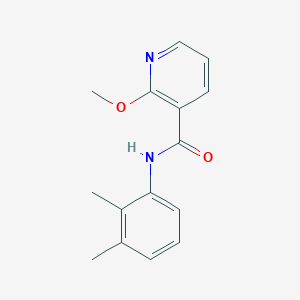

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)
![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

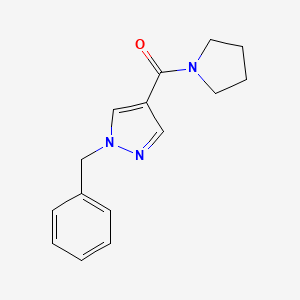
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
